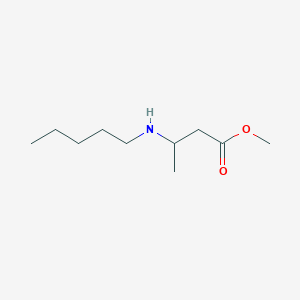
3-(3-Chloro-4-methoxy-phenyl)-1-p-tolyl-propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chloro-4-methoxy-phenyl)-1-p-tolyl-propan-1-one is an organic compound with the molecular formula C16H17ClO2 It is a derivative of acetophenone, characterized by the presence of a chloro and methoxy group on the phenyl ring, and a tolyl group on the propanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-4-methoxy-phenyl)-1-p-tolyl-propan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 3-chloro-4-methoxybenzoyl chloride reacts with p-tolylpropane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out in an anhydrous solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-4-methoxy-phenyl)-1-p-tolyl-propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Corresponding substituted derivatives.
Scientific Research Applications
3-(3-Chloro-4-methoxy-phenyl)-1-p-tolyl-propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-4-methoxy-phenyl)-1-p-tolyl-propan-1-one involves its interaction with specific molecular targets. The chloro and methoxy groups on the phenyl ring can participate in hydrogen bonding and hydrophobic interactions with biological macromolecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert their effects through various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-methoxyacetophenone: Similar structure but lacks the tolyl group.
3-Chloro-4-methoxyphenylboronic acid: Contains a boronic acid group instead of the propanone chain.
3-Chloro-4-methylphenyl isocyanate: Contains an isocyanate group instead of the methoxy group.
Uniqueness
3-(3-Chloro-4-methoxy-phenyl)-1-p-tolyl-propan-1-one is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both chloro and methoxy groups on the phenyl ring, along with the tolyl group on the propanone chain, distinguishes it from other similar compounds and makes it a valuable intermediate in organic synthesis and drug discovery.
Properties
IUPAC Name |
3-(3-chloro-4-methoxyphenyl)-1-(4-methylphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO2/c1-12-3-7-14(8-4-12)16(19)9-5-13-6-10-17(20-2)15(18)11-13/h3-4,6-8,10-11H,5,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEQXVBRRPXIFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCC2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-Butyl N-[(2S,4R)-2-methyl-4-piperidyl]carbamate](/img/structure/B6352279.png)
![Methyl 3-[(3-methoxypropyl)amino]butanoate](/img/structure/B6352294.png)
![Methyl 3-{[(pyridin-3-yl)methyl]amino}butanoate](/img/structure/B6352299.png)
![Methyl 3-{[2-(dimethylamino)ethyl]amino}butanoate](/img/structure/B6352306.png)
![Methyl 3-[(oxolan-2-ylmethyl)amino]butanoate](/img/structure/B6352311.png)
![Methyl 3-[(pyridin-2-ylmethyl)amino]butanoate](/img/structure/B6352313.png)
![Methyl 3-[(3-methylbutyl)amino]butanoate](/img/structure/B6352328.png)

![Methyl 3-{[2-(diethylamino)ethyl]amino}butanoate](/img/structure/B6352347.png)
![methyl 3-{[(furan-2-yl)methyl]amino}butanoate](/img/structure/B6352352.png)
![Methyl 3-{[3-(diethylamino)propyl]amino}butanoate](/img/structure/B6352358.png)
![Methyl 3-[(2-methoxyethyl)amino]butanoate](/img/structure/B6352377.png)

![Methyl 3-[(2-methylpropyl)amino]butanoate](/img/structure/B6352392.png)
